

A Comparative Risk Assessment of Ethametsulfuron-methyl for Non-target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethametsulfuron-methyl	
Cat. No.:	B166122	Get Quote

A detailed guide for researchers and drug development professionals on the ecotoxicological profile of **Ethametsulfuron-methyl** in comparison to the alternative herbicide, Metsulfuron-methyl.

This guide provides a comprehensive comparative risk assessment of the herbicide **Ethametsulfuron-methyl** on a variety of non-target organisms. For a robust comparison, this guide includes data on Metsulfuron-methyl, another sulfonylurea herbicide that shares the same mode of action. The information presented is intended for researchers, scientists, and professionals involved in drug and pesticide development to facilitate informed decisions regarding environmental safety.

Executive Summary

Ethametsulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This targeted action is effective for weed control but also poses a potential risk to non-target plants and other organisms. This guide presents a comparative analysis of the ecotoxicological data for **Ethametsulfuron-methyl** and a similar sulfonylurea herbicide, Metsulfuron-methyl, to provide a clearer understanding of their relative risks.

Data Presentation: Ecotoxicological Profile

The following tables summarize the available quantitative data on the toxicity of **Ethametsulfuron-methyl** and Metsulfuron-methyl to a range of non-target organisms.

Table 1: Acute and Chronic Toxicity to Aquatic Organisms

Organism	Herbicide	Test Duration	Endpoint	Value (μg/L)	Reference
Fish					
Rainbow Trout (Oncorhynch us mykiss)	Ethametsulfur on-methyl	96 hours	LC50	>100,000	AERU
Rainbow Trout (Oncorhynch us mykiss)	Metsulfuron- methyl	96 hours	LC50	>150,000	[2]
Bluegill Sunfish (Lepomis macrochirus)	Metsulfuron- methyl	96 hours	LC50	>150,000	[2]
Aquatic Invertebrates					
Daphnia magna	Ethametsulfur on-methyl	48 hours	EC50	>100,000	AERU
Daphnia magna	Metsulfuron- methyl	48 hours	EC50	>150,000	[2]
Daphnia magna	Metsulfuron- methyl	21 days	NOEC	3,130	[3]
Aquatic Plants					
Green Algae (Selenastrum capricornutu m)	Ethametsulfur on-methyl	72 hours	ErC50	7,600	AERU
Green Algae (Selenastrum	Metsulfuron- methyl	72 hours	ErC50	113	[3]

capricornutu m)					
Duckweed (Lemna gibba)	Ethametsulfur on-methyl	7 days	EC50	0.43	AERU
Duckweed (Lemna gibba)	Metsulfuron- methyl	7 days	ErC50	0.36	[3]

Table 2: Toxicity to Terrestrial Invertebrates

Organism	Herbicide	Test Type	Endpoint	Value	Reference
Honeybee (Apis mellifera)					
Ethametsulfur on-methyl	Acute Contact (48h)	LD50	>25 μ g/bee	AERU	
Ethametsulfur on-methyl	Acute Oral (48h)	LD50	>25 μ g/bee	AERU	•
Metsulfuron- methyl	Acute Contact (48h)	LD50	>50 μ g/bee	[4]	•
Metsulfuron- methyl	Acute Oral (48h)	LD50	>44.3 μ g/bee	[4]	•
Earthworm (Eisenia fetida)					
Ethametsulfur on-methyl	14 days	LC50	>1,000 mg/kg soil	AERU	
Metsulfuron- methyl	14 days	LC50	1,871.18 mg/kg soil	[5]	
Metsulfuron- methyl	56 days (Reproductio n)	NOEC	<100 mg/kg soil	[5]	

Table 3: Toxicity to Birds

Organism	Herbicide	Test Type	Endpoint	Value (mg/kg bw or ppm)	Reference
Bobwhite Quail (Colinus virginianus)	Ethametsulfur on-methyl	Acute Oral	LD50	>2,250 mg/kg	AERU
Bobwhite Quail (Colinus virginianus)	Metsulfuron- methyl	Acute Oral	LD50	>5,000 mg/kg	[6]
Mallard Duck (Anas platyrhynchos)	Ethametsulfur on-methyl	5-day Dietary	LC50	>5,620 ppm	AERU
Mallard Duck (Anas platyrhynchos)	Metsulfuron- methyl	8-day Dietary	LC50	>5,620 ppm	[2]

Experimental Protocols

The ecotoxicological data presented in this guide are derived from studies following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data in the tables.

Aquatic Toxicity Testing

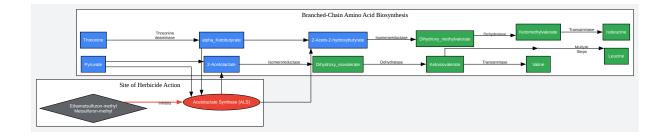
• Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[4][7][8][9][10] Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.

- Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the test organisms (EC50) within a 48-hour period.[2][6][11][12][13]
- Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over 21 days.[14][15][16][17][18]
 The total number of living offspring is the primary endpoint, from which a No Observed Effect Concentration (NOEC) can be determined.
- Lemna sp. Growth Inhibition Test (OECD 221): This study assesses the toxicity of a substance to the aquatic plant Lemna (duckweed) by measuring the inhibition of growth (frond number and another variable like frond area or biomass) over a 7-day period.[19][20] [21][22][23] The concentration causing 50% inhibition of growth (EC50) is calculated.

Terrestrial Toxicity Testing

- Honeybee, Acute Contact and Oral Toxicity Test (OECD 214 & 213): These tests determine
 the acute toxicity of a substance to honeybees. For contact toxicity (OECD 214), the
 substance is applied directly to the thorax of the bees. For oral toxicity (OECD 213), the
 substance is mixed with a sucrose solution which the bees consume.[15] The median lethal
 dose (LD50) is determined after 48 hours.
- Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms in artificial soil over 14 days. The primary endpoint is the LC50, the concentration that is lethal to 50% of the earthworms.
- Earthworm, Reproduction Test (OECD 222): This is a chronic toxicity test that assesses the
 effect of a substance on the reproductive output of earthworms over a period of 8 weeks.[24]
 Endpoints include adult mortality and the number of juveniles produced, allowing for the
 determination of a NOEC.

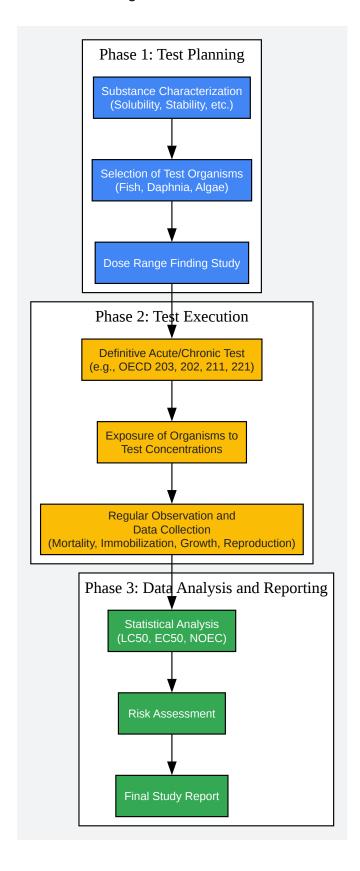
Avian Toxicity Testing


 Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity of a substance to birds. A single dose of the test substance is administered to the birds, and the LD50 is calculated based on mortality over a 14-day observation period.

Avian Dietary Toxicity Test (OECD 205): This test assesses the toxicity of a substance when
ingested with food. Birds are fed a diet containing the test substance for a specified period
(typically 5 or 8 days), and the LC50 is determined.

Mandatory Visualization Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis

The primary mode of action for both **Ethametsulfuron-methyl** and Metsulfuron-methyl is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is a key component in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.


Click to download full resolution via product page

Inhibition of the Acetolactate Synthase (ALS) enzyme by sulfonylurea herbicides.

Experimental Workflow: Aquatic Ecotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the aquatic ecotoxicity of a chemical substance, based on OECD guidelines.

Click to download full resolution via product page

Generalized workflow for aquatic ecotoxicity testing of chemical substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. epa.gov [epa.gov]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. Metsulfuron-methyl (Ref: DPX T6376) [sitem.herts.ac.uk]
- 4. oecd.org [oecd.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. OECD 203: Fish, Acute Toxicity Test Situ Biosciences [situbiosciences.com]
- 8. Test No. 203: Fish, Acute Toxicity Test Tox Lab [toxlab.co]
- 9. eurofins.com.au [eurofins.com.au]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. OECD 211: Daphnia Magna Reproduction Test Situ Biosciences [situbiosciences.com]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
- 17. swedenwaterresearch.se [swedenwaterresearch.se]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. OECD 221 Lemna species; Growth Inhibition Test Situ Biosciences [situbiosciences.com]
- 21. OECD 221: Lemna sp. Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. Effects on earthworms Reproduction test | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [A Comparative Risk Assessment of Ethametsulfuron-methyl for Non-target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166122#a-comparative-risk-assessment-of-ethametsulfuron-methyl-for-non-target-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com